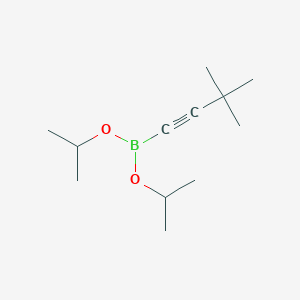

(2-tert-Butyl-1-ethynyl)diisopropoxyborane

描述

Significance of Organoboranes as Versatile Reagents in Synthetic Chemistry

Organoboranes are organic derivatives of borane (B79455) (BH₃) that have established themselves as exceptionally versatile reagents in synthetic chemistry. wikipedia.orgchemeurope.com Their importance stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it electrophilic and capable of acting as a Lewis acid. nih.gov This characteristic underpins the reactivity of organoboranes in a multitude of chemical transformations.

The discovery of hydroboration by H.C. Brown, a landmark achievement that earned him the Nobel Prize in Chemistry in 1979, revolutionized the field. acs.orglibretexts.org This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, producing organoboranes that can be subsequently converted into a wide range of functional groups with high regio- and stereoselectivity. wordpress.comacs.org For instance, oxidation of the resulting organoborane with hydrogen peroxide yields alcohols, while other transformations can lead to amines, ketones, and halides. wikipedia.orgacs.org

Beyond hydroboration, organoboranes, particularly boronic acids and their esters, are crucial partners in transition metal-catalyzed cross-coupling reactions. numberanalytics.com The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions and tolerance of various functional groups. numberanalytics.comrsc.org Other key reactions that highlight the versatility of organoboranes include allylboration, Petasis borono-Mannich reactions, and their use as radical precursors. acs.orgnumberanalytics.com This diverse reactivity makes organoboron compounds essential tools for synthesizing complex molecules, from pharmaceuticals to advanced materials. numberanalytics.comnih.gov

Table 1: Key Transformations Involving Organoborane Reagents

| Reaction Type | Description | Typical Product(s) |

| Hydroboration-Oxidation | Addition of a B-H bond across an alkene/alkyne, followed by oxidation. | Alcohols, Ketones |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. | Biaryls, Polyolefins, Styrenes |

| Allylboration | Reaction of an allylborane with a carbonyl compound. | Homoallylic Alcohols |

| Petasis Reaction | A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound. | Substituted Amines |

Historical Context and Evolution of Alkynylboron Compound Utility

The journey of organoboron chemistry began with early syntheses in the 20th century, but its synthetic potential was truly unlocked in the 1950s and 1960s through the foundational work of Herbert C. Brown. numberanalytics.com The initial focus was on alkylboranes derived from alkenes via hydroboration. libretexts.org The development of new hydroborating agents with varying steric and electronic properties, such as thexylborane and 9-borabicyclononane (B1260311) (9-BBN), expanded the scope and selectivity of these transformations. wordpress.comlibretexts.org

The utility of alkynylboron compounds, which feature a carbon-carbon triple bond directly attached to the boron atom, gained prominence as chemists sought more diverse and efficient synthetic methods. rsc.org Initially, the synthesis of these compounds could be challenging, but new protocols have made them more accessible. researchgate.netresearchgate.net Alkynylboronates and alkynyltrifluoroborates are now among the most widely used classes due to their stability and ease of handling. researchgate.net

The evolution of their use reflects a broader trend in organic synthesis towards more complex and precise molecular construction. Alkynyl boron compounds have proven to be valuable intermediates for creating a variety of important structures. rsc.orgresearchgate.net They participate in crucial carbon-carbon bond-forming reactions, including cross-coupling reactions with aryl and vinyl halides, serving as precursors to internal alkynes, a common motif in natural products and functional materials. researchgate.net

Positioning of (2-tert-Butyl-1-ethynyl)diisopropoxyborane within Advanced Organoborane Reagent Development

The development of organoborane reagents has progressively moved towards creating molecules with higher selectivity and tailored reactivity. This has led to the design of sterically demanding and electronically tuned boranes that can control the outcome of reactions with remarkable precision. wordpress.comacs.org this compound, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a prime example of such an advanced reagent. cymitquimica.com

Its structure is characterized by two key features that dictate its function: the diisopropoxyborane group and the bulky tert-butyl group attached to the alkyne. cymitquimica.com The diisopropoxyborane moiety makes it a boronic ester, a class of organoboranes known for their stability and utility in cross-coupling reactions. The most significant feature, however, is the sterically bulky tert-butyl group. cymitquimica.com This group imparts significant steric hindrance around the reactive alkynylboron center. cymitquimica.com

In the context of advanced reagent development, this steric bulk is not a flaw but a deliberate design element. It enhances selectivity in chemical reactions by physically blocking certain reaction pathways, thereby favoring others. For example, in coupling reactions, the steric hindrance can influence which partner reacts and at what position, leading to a more controlled and predictable synthesis. The presence of bulky groups is a common strategy in developing modern reagents to achieve high levels of asymmetric induction or regioselectivity. wordpress.com Therefore, this compound is positioned as a specialized tool for synthetic chemists who require precise control over the formation of carbon-carbon bonds involving an alkynyl group, particularly in sterically congested environments.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₃BO₂ |

| Molecular Weight | 210.12 g/mol |

| Synonyms | (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester; 3,3-Dimethylbut-1-ynyl-diisopropoxy-borane |

| Data sourced from cymitquimica.com |

Structure

2D Structure

属性

IUPAC Name |

3,3-dimethylbut-1-ynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-10(2)14-13(15-11(3)4)9-8-12(5,6)7/h10-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHZJMZNIOCRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC(C)(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556147 | |

| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121021-24-7 | |

| Record name | Dipropan-2-yl (3,3-dimethylbut-1-yn-1-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformative Applications of 2 Tert Butyl 1 Ethynyl Diisopropoxyborane in Organic Chemistry

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is a cornerstone of modern organic chemistry. (2-tert-Butyl-1-ethynyl)diisopropoxyborane serves as a versatile building block in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions. These transformations leverage the reactivity of the alkynylboron species to forge new bonds with a variety of organic electrophiles.

Palladium-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and alkynylboronates are effective nucleophilic partners in these processes. nih.gov The use of palladium catalysts, often in conjunction with specialized ligands, facilitates the coupling of the alkynyl group from the boronate ester to an organic halide or triflate. rsc.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a widely utilized method for carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org Alkynylboronic esters, such as this compound, are competent substrates in this reaction, providing a direct route to internal alkynes.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling of alkynylboronates demonstrates a broad scope with respect to the electrophilic partner. A variety of aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) and triflates can be successfully coupled. organic-chemistry.org The reactivity of the leaving group generally follows the order I > Br > OTf >> Cl. libretexts.org The coupling of less reactive electrophiles like aryl chlorides can often be achieved through the use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, which promote the oxidative addition step. organic-chemistry.org

The reaction is compatible with a wide range of functional groups on the electrophile, including those that are electron-donating or electron-withdrawing. nih.gov This tolerance allows for the synthesis of complex, functionalized internal alkynes. While the general scope for alkynylboronates is well-established, specific studies detailing a broad range of organic halides and triflates coupled with this compound are not extensively documented in publicly available literature. However, based on established principles, it is expected to couple efficiently with a variety of activated and neutral aryl and heteroaryl halides.

Table 1: Representative Electrophiles for Suzuki-Miyaura Coupling with Alkynylboronates

| Electrophile Class | Leaving Group (X) | R Group Examples |

| Aryl Halides | I, Br, Cl | Phenyl, Naphthyl, Substituted Phenyls |

| Heteroaryl Halides | I, Br, Cl | Pyridyl, Thienyl, Furyl |

| Aryl Triflates | OTf | Phenyl, Substituted Phenyls |

| Vinyl Halides | I, Br | Styrenyl, Substituted Vinyls |

This table represents the general scope for alkynylboronates in Suzuki-Miyaura coupling based on established literature.

A significant advantage of the Suzuki-Miyaura reaction is the potential for chemoselectivity when coupling substrates with multiple reactive sites. rsc.org In polyhalogenated aromatic or heteroaromatic compounds, selective coupling at one position over another can often be achieved by exploiting the different reactivities of the halogens (e.g., I vs. Br vs. Cl). nih.gov For instance, a more reactive aryl iodide can be selectively coupled in the presence of a less reactive aryl chloride. mit.edu

Ligand control can also be a powerful tool for dictating chemoselectivity. In some systems, the choice of phosphine ligand on the palladium catalyst can invert the expected reactivity order, for example, enabling the selective coupling of an aryl chloride in the presence of an aryl triflate. The steric and electronic properties of the ligand play a crucial role in determining which oxidative addition is favored. While the principles of chemoselective Suzuki-Miyaura coupling are well-understood, specific examples demonstrating the use of this compound in the selective functionalization of multifunctional substrates are not widely reported.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organozinc reagent and an organic halide or triflate. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org The reaction tolerates a wide array of functional groups and can be used to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.orgresearchgate.net

While the Negishi reaction does not directly utilize organoboron compounds, there are methods to convert organoboron species into the required organozinc reagents. A key strategy involves a boron-to-zinc transmetalation. In this approach, an alkylboronic ester can be treated with an organolithium reagent to form a boronate "ate" complex, which then undergoes transmetalation with a zinc salt to generate the desired organozinc species for the Negishi coupling. nih.gov This two-step, one-pot procedure effectively allows for the participation of organoboron compounds in Negishi-type transformations. This methodology could, in principle, be applied to this compound, thereby expanding its utility in C-C bond formation.

Suzuki-Miyaura Coupling Reactions of this compound

Asymmetric Carbon-Carbon Bond Formations

The development of catalytic asymmetric methods for carbon-carbon bond formation is a major goal in modern organic synthesis. These reactions aim to create chiral molecules with high enantioselectivity. While there are numerous examples of asymmetric transformations in organic chemistry, including allylic alkylations and conjugate additions, the direct involvement of this compound in catalytic asymmetric C-C bond-forming reactions is not well-documented in the scientific literature. The development of such methodologies would represent a significant advancement, potentially allowing for the enantioselective synthesis of chiral alkynyl-containing molecules.

Cycloaddition Reactions Involving Ethynylboron Compounds

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic frameworks. Ethynylboron compounds, including this compound, have been shown to participate in such transformations.

A significant application of this compound is its participation in the Dötz benzannulation, a chromium-mediated [3+2+1] cycloaddition, to form highly functionalized arylboronic esters. acs.orgfigshare.comnih.gov This reaction proceeds with high regioselectivity. In a study by Davies and co-workers, the reaction of this compound with a Fischer carbene complex resulted in a single regioisomeric arylboronic ester product. acs.orgnih.gov This high degree of regioselectivity is attributed to a combination of steric and electronic factors. The resulting quinone and hydroquinone (B1673460) boronic esters are valuable intermediates that can undergo further synthetic transformations, such as palladium-catalyzed coupling reactions. acs.orgnih.gov

The reaction of various Fischer carbene complexes with this compound consistently yields a single regioisomer, highlighting the predictable nature of this transformation for constructing highly substituted aromatic compounds. acs.org

Table 1: Dötz Annulation of Fischer Carbene Complexes with this compound

| Entry | Fischer Carbene Complex | Product (Quinone Boronic Ester) | Yield (%) |

| 1 | Methoxy(phenyl)carbyne-pentacarbonylchromium(0) | 2-(diisopropoxyboryl)-3-tert-butyl-5-methoxy-1,4-benzoquinone | 75 |

| 2 | Methoxy(methyl)carbyne-pentacarbonylchromium(0) | 2-(diisopropoxyboryl)-3-tert-butyl-5-methyl-1,4-benzoquinone | 72 |

| 3 | Methoxy(cyclohexenyl)carbyne-pentacarbonylchromium(0) | Fused quinone boronic ester derivative | 85 |

Data synthesized from the findings reported by Davies et al. acs.org

Nickel-catalyzed cycloadditions represent an efficient method for the synthesis of various carbocyclic and heterocyclic systems. nih.gov While nickel catalysis is effective for the cycloaddition of various alkynes, a review of the pertinent literature did not provide specific examples of this compound being used as a substrate in nickel-catalyzed cycloaddition reactions.

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-sulfur, carbon-selenium, and carbon-tellurium bonds is of significant interest in organic synthesis due to the prevalence of these functionalities in pharmaceuticals and materials science. Transition metal catalysis offers a powerful platform for forging these bonds. Despite the broad utility of these methods, a thorough search of the scientific literature did not uncover any specific reports detailing the use of this compound in transition metal-catalyzed C-S, C-Se, or C-Te bond formation reactions.

Expanded Utility in C-N and C-O Bond Formations

While traditionally recognized for their role in C-C bond constructions, alkynylboron compounds are increasingly being explored for the formation of carbon-heteroatom bonds. The development of novel catalytic systems has expanded the utility of reagents like this compound to include the formation of C-N and C-O bonds, often proceeding through radical intermediates.

Recent advancements have demonstrated the potential for copper-catalyzed reactions for the aminative difunctionalization of alkynes using nitrogen-based reagents. Although direct examples with this compound are not extensively documented in this specific context, the general reactivity of alkynylboronates suggests their potential participation in such transformations. For instance, copper-catalyzed allylic amination of alkenes has been shown to proceed via an aminium radical cation, highlighting a plausible pathway for the involvement of nitrogen-centered radicals with alkynylboronates.

Furthermore, the formation of C-O bonds can be envisaged through reactions with oxygen-centered radicals. While direct intermolecular C-O bond formation with this compound is an area requiring more investigation, the principles of radical addition provide a conceptual framework. For example, the generation of acyl radicals from carboxylic acids under photoredox catalysis and their subsequent addition to vinyl boronic esters to form β-keto-borylalkanes has been reported. This suggests a potential, analogous reaction pathway for alkynylboronates.

Radical Reactions of Alkynylboron Compounds

The participation of alkynylboron compounds in radical reactions represents a significant area of synthetic innovation. The electronic nature of the carbon-carbon triple bond, influenced by the adjacent boron moiety, allows for unique modes of reactivity with radical species.

Addition of Carbon-Centered Radicals to Unsaturated Boron Reagents

The addition of carbon-centered radicals to unsaturated boron reagents is a powerful method for constructing new C-C bonds and functionalized organoboron compounds. The regioselectivity of this addition is a key consideration. In the case of alkynylboronates, the addition of a radical can occur at either the α- or β-carbon of the alkyne. The stability of the resulting vinyl radical intermediate often dictates the outcome. Generally, the radical will add to the less sterically hindered carbon, and the resulting radical intermediate will be stabilized by the adjacent groups.

While extensive studies specifically on this compound are limited, research on analogous alkenylboron compounds provides valuable insights. The addition of carbon-centered radicals to alkenylboron compounds has been shown to be a viable method for creating versatile organoboron reagents. These reactions can proceed via a radical-polar crossover mechanism. For instance, the generation of a carbon-centered radical via single-electron transfer (SET) to an electrophile, followed by addition to the boron-activated double bond, leads to a carbocation that can undergo a 1,2-metallate shift. The bulky tert-butyl group in this compound would be expected to exert significant steric influence on the approach of the incoming radical, potentially favoring addition to the terminal carbon of the alkyne.

A representative, though analogous, reaction is the addition of alkyl radicals to acetylene, which has been studied with various alkyl groups.

| Radical Source | Alkyne | Product(s) |

| Di-tert-butyl peroxide (source of methyl radicals) | Acetylene | Propene, But-1-ene |

| Di-tert-butyl peroxide (source of ethyl radicals) | Acetylene | But-1-ene, Pent-1-ene |

| Di-tert-butyl peroxide (source of isopropyl radicals) | Acetylene | 3-Methylbut-1-ene |

| Di-tert-butyl peroxide (source of t-butyl radicals) | Acetylene | 3,3-Dimethylbut-1-ene |

Table 1. Illustrative examples of the addition of various carbon-centered radicals to acetylene. This table demonstrates the general principle of radical addition to alkynes, which is analogous to the expected reactivity of this compound.

Photoinduced Radical Processes for Alkynylation

Photoinduced radical processes have emerged as a mild and efficient strategy for alkynylation reactions. These methods often rely on the generation of radicals under visible light irradiation, which then react with an alkynylating agent. Alkynylboron compounds, including those with structures similar to this compound, have been investigated as effective partners in these transformations.

One prominent strategy involves the photoinduced, transition-metal-free alkynylation of alkyl pinacol (B44631) boronates. While not the diisopropoxyborane ester, the underlying principle of activating an alkyl species to a radical and subsequent trapping by an alkynylboron species is relevant. These reactions can be initiated by an organic photocatalyst.

Another approach is the photoinduced alkynylation of unactivated C(sp³)–H bonds. This powerful method allows for the direct functionalization of otherwise inert C-H bonds. The mechanism typically involves the generation of a carbon-centered radical through hydrogen atom transfer (HAT) by a photoexcited species, such as benzophenone. This radical then adds to an alkynylating agent. While 1-tosyl-2-(trimethylsilyl)acetylene has been used in this context, the potential for alkynylboronates to act as the alkyne source is an active area of research.

Recent studies have also explored the use of ligated boryl radicals, generated photochemically, to mediate the alkynylation of alkyl iodides. This metal-free C(sp³)–C(sp) cross-coupling reaction proceeds under mild conditions and demonstrates the versatility of boron-based reagents in radical alkynylation.

| Alkyl Halide/Radical Precursor | Alkynylating Agent | Photocatalyst/Initiator | Product Type |

| Alkyl Iodides | Arylacetylene Bromides | Ligated Boranes (XAT reagent) | Substituted Alkynes |

| Alkyl Pinacol Boronates | Not specified | Organic Photocatalyst (e.g., 4CzIPN) | β-Branched Organoboron |

| Alkanes (via C-H abstraction) | 1-Tosyl-2-(trimethylsilyl)acetylene | Benzophenone | Alkynylated Alkanes |

Table 2. Overview of selected photoinduced radical alkynylation processes. This table highlights different strategies for photoinduced alkynylation, indicating the types of starting materials and reagents that can be employed in reactions analogous to those involving this compound.

Mechanistic Insights and Theoretical Investigations of 2 Tert Butyl 1 Ethynyl Diisopropoxyborane Reactions

Computational Chemistry Approaches (e.g., DFT) for Reaction Pathway Elucidation

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for dissecting complex reaction mechanisms that are often difficult to probe through experimental means alone. DFT calculations allow for the mapping of potential energy surfaces, the characterization of transient intermediates, and the determination of transition state structures and their associated activation energies. researchgate.netresearchgate.netyoutube.com This theoretical framework provides a quantitative understanding of reaction pathways, enabling predictions of feasibility, selectivity, and kinetics.

The reactivity and selectivity of alkynylboronates like (2-tert-Butyl-1-ethynyl)diisopropoxyborane are governed by a delicate balance of electronic and steric factors. DFT studies on related systems have shown that the nature of the substituents on both the alkyne and the boron atom significantly influences the reaction's progress. nih.govrsc.org

Computational models can elucidate reactivity trends by calculating the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electrophilicity or nucleophilicity of the reacting partners can be quantified, providing a basis for understanding their interaction. rsc.org In the context of this compound, the electron-withdrawing nature of the boronate ester can polarize the alkyne, influencing its susceptibility to nucleophilic or electrophilic attack.

Selectivity, whether chemo-, regio-, or stereoselectivity, is determined by the relative energy barriers of competing reaction pathways. DFT calculations can precisely model the transition states for these different pathways. A lower calculated activation energy for one path over another provides a strong theoretical rationale for the experimentally observed product distribution. nih.gov For example, in cycloaddition reactions, the orientation of the interacting molecules in the transition state dictates the stereochemical outcome, a feature that can be accurately modeled. researchgate.net

Table 1: Illustrative DFT-Predicted Effects of Substituents on Reaction Activation Energy This table, based on general principles from computational studies, illustrates how substituents could theoretically influence the activation energy (ΔG‡) of a hypothetical reaction involving an alkynylboronate.

| Substituent Type (on Alkyne) | Electronic/Steric Effect | Predicted Impact on Activation Energy (ΔG‡) | Rationale |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Lowers LUMO energy, increases electrophilicity | Decreases for nucleophilic attack | Enhances interaction with the nucleophile's HOMO. |

| Electron-Donating Group (EDG) | Raises HOMO energy, increases nucleophilicity | Decreases for electrophilic attack | Strengthens interaction with the electrophile's LUMO. |

| Small Steric Profile (e.g., -H) | Minimal steric hindrance | Lower relative barrier | Allows for easier approach of reactants to the transition state geometry. |

| Large Steric Profile (e.g., -tBu) | Significant steric hindrance | Higher relative barrier | Steric clash destabilizes the transition state, increasing the energy required to reach it. nih.gov |

Regioselectivity is a critical aspect of reactions involving unsymmetrical alkynes. In the case of this compound, the two ends of the carbon-carbon triple bond are electronically and sterically distinct. The addition of a reagent can, in principle, occur at either the carbon adjacent to the tert-butyl group or the one bonded to the boron atom.

DFT calculations have been successfully employed to explain the regiochemical outcomes of such reactions. nih.govnih.gov By comparing the activation energies of the transition states leading to the different regioisomers, a clear prediction can be made. For example, in the cycloaddition of alkynylboronates with sydnones, DFT methods were used to understand the origins of an observed divergence in regioselectivity between terminal and substituted alkynes. nih.gov Similarly, studies on the reaction of alkynyldihaloboranes with dienes found that the experimentally observed "meta" regioselectivity was the result of greater stabilization in the corresponding transition structure. nih.gov The bulky tert-butyl group in this compound is expected to exert a dominant steric influence, directing incoming reagents to the less hindered, boron-substituted carbon. Electronic factors, such as secondary orbital interactions, can also play a crucial role in stabilizing one transition state over another, thereby controlling the regioselectivity. nih.gov

Studies on Intermediates and Transition States in Boron-Mediated Transformations

The course of a chemical reaction is defined by the series of intermediates and transition states that connect reactants to products. Understanding the structure and stability of these transient species is fundamental to grasping the reaction mechanism. Boron-mediated transformations often involve unique intermediates, such as stabilized radicals or organometallic species, whose properties dictate the reaction's progression.

The generation of α-boryl radicals from precursors like vinyl boronates has been demonstrated, and these intermediates can participate in subsequent reactions such as cycloisomerizations. nih.gov In the context of this compound, a radical addition to the alkyne could generate a vinyl radical. If the radical forms at the carbon adjacent to the boron atom, it would experience this potent stabilizing effect. This stabilization can influence the regioselectivity of radical additions, favoring the formation of the more stable α-boryl radical intermediate. Furthermore, 1,2-boryl radical migration has been identified as a fundamental reaction mode for tetracoordinate boron species, driven by the formation of more stable radical intermediates. chinesechemsoc.org

Table 2: Factors Influencing the Stability of α-Boryl Radicals

| Factor | Description | Effect on Stability | Source |

|---|---|---|---|

| Boron p-Orbital | The vacant p-orbital on the boron atom. | Primary source of stabilization through delocalization of spin density. | nih.gov |

| Substituents on Boron | Electron-donating or -withdrawing groups attached to boron. | Can modulate the energy and availability of the vacant p-orbital, tuning the stabilizing effect. | nih.gov |

| Hybridization of Radical Carbon | The orbital geometry of the carbon atom bearing the unpaired electron. | Effective overlap with the boron p-orbital is crucial for stabilization. Planar or near-planar geometry is favored. | nih.gov |

| Coordination of Boron | Formation of tetracoordinate boron species. | Can facilitate radical migration events, leading to thermodynamically more stable products. | chinesechemsoc.org |

The interplay between electronic and steric effects is a central theme in organic chemistry, and it is particularly pronounced in the reactions of this compound. accessscience.comresearchgate.net These effects influence the stability of intermediates and the energy of transition states, thereby directing the reaction along a specific mechanistic pathway. numberanalytics.com

Electronic Effects: The diisopropoxyborane group primarily exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atoms. researchgate.net This effect polarizes the C-B bond and the adjacent C≡C bond, influencing the molecule's reactivity towards polar reagents. Furthermore, the boron center acts as a Lewis acid, capable of coordinating with Lewis bases, which can be a key step in many catalytic cycles.

Steric Effects: The most prominent steric feature of the molecule is the bulky tert-butyl group. This group creates significant steric hindrance, which can prevent or slow down reactions at the adjacent carbon atom. nih.gov This steric shielding often dictates regioselectivity by forcing reagents to attack the less congested, boron-bearing end of the alkyne. numberanalytics.com The diisopropoxy groups on the boron atom also contribute to the steric bulk around the reactive center. In processes like migratory insertion, where a ligand moves from a metal or metalloid center to an adjacent unsaturated ligand, steric hindrance can significantly affect the activation barrier. nih.govwikipedia.org The reaction will favor a transition state that minimizes steric clash between the bulky substituents. nih.gov

Table 3: Summary of Steric and Electronic Influences

| Structural Feature | Primary Effect | Mechanistic Consequence | Source |

|---|---|---|---|

| tert-Butyl Group | Steric Hindrance | Directs incoming reagents to the less hindered carbon; increases activation energy for sterically demanding transition states. | nih.govnumberanalytics.com |

| Diisopropoxyborane Group | Electronic (Inductive) | Withdraws electron density, polarizing the alkyne and activating it for certain transformations. Acts as a Lewis acidic site. | researchgate.net |

| Diisopropoxyborane Group | Steric Hindrance | Contributes to the steric environment around the boron atom, influencing the approach of reagents and the feasibility of certain transition states. | accessscience.com |

| Alkynyl Group | Electronic (π-system) | Participates in cycloadditions and migratory insertion reactions; can be polarized by attached groups. | nih.govlibretexts.org |

Compound Reference Table

Advanced Research Techniques in Alkynylboron Chemistry

Spectroscopic Methods for Mechanistic Elucidation

The study of reaction mechanisms, particularly those involving transient or highly reactive species like radicals, necessitates sophisticated analytical techniques. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful tool for the direct detection and characterization of paramagnetic species, offering invaluable insights into radical-mediated processes.

While direct EPR studies specifically detailing the radical behavior of (2-tert-Butyl-1-ethynyl)diisopropoxyborane are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on analogous boryl radicals. For instance, research on N-heterocyclic carbene (NHC)-ligated boryl radicals has demonstrated the utility of EPR spectroscopy in confirming their generation and observing their subsequent reactions, such as addition to carbonyl compounds. nih.gov These studies provide a framework for how EPR could be applied to investigate potential radical pathways involving this compound. A hypothetical EPR study on a reaction involving this compound could, for example, aim to detect a boryl radical intermediate, which would be characterized by its specific g-factor and hyperfine coupling constants, providing evidence for a single-electron transfer mechanism.

In Situ Monitoring Techniques for Reaction Progress

The ability to monitor chemical reactions as they occur is a significant advantage in modern process chemistry. In situ monitoring techniques provide real-time data on the consumption of reactants and the formation of products, enabling precise control over reaction parameters and a deeper understanding of reaction kinetics.

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly well-suited for monitoring reactions involving functional groups with strong, characteristic absorption bands. For reactions with this compound, the distinct C≡C stretching frequency of the alkyne and the B-O stretching vibrations of the diisopropoxyborane group would serve as excellent spectroscopic handles. As a reaction proceeds, the diminishing intensity of the alkyne peak and the appearance of new peaks corresponding to the product would allow for continuous tracking of the conversion.

Nuclear Magnetic Resonance (NMR) in Flow Chemistry: The integration of NMR spectroscopy with flow chemistry systems represents a cutting-edge approach for reaction monitoring. In a flow setup, reactants are continuously pumped through a reactor and can pass through the detection coil of an NMR spectrometer. This allows for the acquisition of NMR spectra at various time points without the need for quenching and sampling. For a reaction involving this compound, ¹H and ¹¹B NMR would be particularly informative. The characteristic proton signals of the tert-butyl and isopropoxy groups, as well as the broad signal from the boron nucleus, would shift and change in intensity as the starting material is converted to the product. This provides a quantitative measure of reaction progress and can help identify the formation of any intermediates or byproducts.

Future Perspectives and Advanced Applications in Chemical Synthesis

Development of Novel Catalytic Systems for (2-tert-Butyl-1-ethynyl)diisopropoxyborane Transformations

The reactivity of the carbon-carbon triple bond and the carbon-boron bond in this compound opens avenues for the development of innovative catalytic systems to forge new chemical bonds with high efficiency and selectivity. Future research is anticipated to focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: Building upon the well-established utility of organoboron compounds in Suzuki-Miyaura coupling, new catalyst systems are expected to be designed for the efficient coupling of this compound with a wide array of organic electrophiles. The steric bulk of the tert-butyl group presents both a challenge and an opportunity, potentially enabling highly regioselective and stereoselective transformations with appropriately designed phosphine (B1218219) ligands and transition metal precursors (e.g., palladium, nickel, copper).

Hydrofunctionalization and Difunctionalization Reactions: The development of catalytic systems for the hydro- and difunctionalization of the alkyne moiety will be a significant area of advancement. This includes the catalytic addition of H-X (where X = B, Si, N, O, S) and X-Y across the triple bond. The diisopropoxyborane group can act as a directing group, influencing the regioselectivity of these additions. Novel catalysts, potentially based on rhodium, iridium, or gold, could enable the synthesis of highly functionalized vinylboronates, which are versatile intermediates in organic synthesis.

Alkyne Metathesis: The development of robust and selective catalysts for the metathesis of sterically demanding alkynes like this compound is a promising frontier. Molybdenum and tungsten alkylidyne complexes are at the forefront of alkyne metathesis catalysis. Future work will likely involve tailoring these catalysts to accommodate the bulky tert-butyl substituent, potentially leading to novel macrocyclic structures or polymers containing the tert-butylacetylene motif.

A summary of potential catalytic transformations is presented in the table below:

| Transformation | Catalyst System (Hypothetical) | Potential Product Class |

| Suzuki-Miyaura Coupling | Pd(0) with bulky phosphine ligands | Aryl/vinyl-substituted alkynes |

| Hydroboration | Rh(I) or Ir(I) complexes | 1,1- or 1,2-diborylalkenes |

| Hydrosilylation | Platinum or rhodium catalysts | Silylated vinylboronates |

| Alkyne Metathesis | Modified Schrock or Fürstner catalysts | Symmetrical diynes, macrocycles |

Exploration of New Asymmetric Synthetic Methodologies

The creation of chiral centers is a cornerstone of modern organic synthesis, and this compound offers a unique substrate for the development of new asymmetric methodologies. The steric influence of the tert-butyl group can be harnessed to achieve high levels of stereocontrol.

Future research is expected to explore:

Asymmetric Additions to the Alkyne: The development of chiral catalysts for the enantioselective addition of nucleophiles or other reagents across the carbon-carbon triple bond will be a key focus. For instance, chiral copper or rhodium complexes could catalyze the asymmetric conjugate addition of organometallic reagents to activated alkynes derived from this compound.

Stereoselective Aldol-Type Reactions: The boronate ester can be converted into a chiral boron enolate, which can then participate in highly diastereoselective and enantioselective aldol (B89426) reactions with aldehydes and ketones. The bulky tert-butyl group would play a crucial role in dictating the facial selectivity of the reaction.

Catalytic Asymmetric C-H Functionalization: The development of catalytic systems, likely based on palladium or rhodium, for the enantioselective functionalization of C-H bonds in proximity to the alkynylboronate moiety would represent a significant advance in synthetic efficiency.

Strategic Integration of this compound in Complex Molecule Synthesis

The unique combination of steric bulk and reactive functionality makes this compound an attractive building block for the synthesis of complex and biologically active molecules.

| Potential Natural Product Target Class | Key Synthetic Transformation |

| Polyketides with alkynyl functionalities | Asymmetric aldol reactions, cross-coupling |

| Terpenoids with congested quaternary centers | Radical cyclizations, conjugate additions |

| Macrolide antibiotics | Ring-closing alkyne metathesis |

Contribution to Diverse Organic Scaffolds

Beyond natural product synthesis, this compound is anticipated to be a valuable reagent for the construction of diverse and novel organic scaffolds. The rigid alkyne unit can serve as a linchpin to create complex three-dimensional structures.

Heterocycle Synthesis: The alkynylboronate can undergo cycloaddition reactions with various partners to construct a wide range of heterocyclic systems. For example, [3+2] cycloadditions with azides would yield triazoles, while reaction with nitrones could afford isoxazolines. The boronate group can be retained in the product for further functionalization.

Carbocyclic Ring Systems: Intramolecular reactions, such as radical cyclizations or transition metal-catalyzed ene-yne cyclizations, starting from substrates derived from this compound, could provide access to complex carbocyclic frameworks. The tert-butyl group can serve as a steric directing group, controlling the stereochemical outcome of these cyclization events.

The strategic application of this versatile building block is expected to accelerate the discovery of new molecular entities with potential applications in medicinal chemistry and materials science.

常见问题

Q. What are the optimal synthetic routes for preparing (2-tert-Butyl-1-ethynyl)diisopropoxyborane, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromoboration reactions using alkynes and boron reagents. For example, analogous diisopropoxyborane derivatives (e.g., (2-bromoallyl)diisopropoxyborane) are prepared by reacting allene with tribromoborane, followed by addition of isopropyl ether to avoid hydrogen bromide evolution . Key factors include:

- Catalyst/Reagent Purity : Use anhydrous tribromoborane to minimize side reactions.

- Solvent Choice : Isopropyl ether is preferred over other ethers to suppress acid-sensitive byproducts .

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>11</sup>B NMR is critical for confirming boron coordination (δ ~30–35 ppm for tetracoordinated boron). <sup>1</sup>H and <sup>13</sup>C NMR identify tert-butyl and ethynyl protons (e.g., ethynyl C≡C at ~70–90 ppm) .

- IR Spectroscopy : C≡C stretching vibrations (~2100 cm⁻¹) and B-O bonds (~1350 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.2) .

Q. How can impurities or byproducts be removed during purification?

Methodological Answer:

- Vacuum Distillation : Effective due to the compound’s lower boiling point (e.g., 39–43°C at 0.4 mmHg for analogous boranes) .

- Chromatography : Use silica gel columns with hexane/ethyl acetate (9:1) to separate unreacted starting materials .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group enhances steric hindrance, which:

- Slows Reaction Kinetics : Reduces unwanted side reactions in Suzuki-Miyaura couplings by shielding the boron center.

- Improves Selectivity : Favors coupling with less hindered aryl/vinyl partners.

Experimental validation involves comparing reaction rates with/without tert-butyl substituents using kinetic profiling .

Q. What strategies resolve contradictions in reported yields or reactivity for this compound?

Methodological Answer: Discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes boranes; use rigorous drying (e.g., molecular sieves) .

- Catalyst Compatibility : Pd(PPh₃)₄ may deactivate in the presence of bulky groups; switch to PdCl₂(dppf) for better stability .

- Analytical Validation : Cross-check yields via gravimetric analysis and <sup>11</sup>B NMR quantification .

Q. How can computational modeling predict the compound’s behavior in C–C bond-forming reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry to assess boron’s electrophilicity and transition-state barriers.

- Solvent Models : Use COSMO-RS to simulate solvent effects on reaction pathways .

Example workflow:

Optimize structure using B3LYP/6-31G(d).

Calculate Fukui indices to identify reactive sites.

Simulate coupling reactions with aryl halides.

Q. What safety protocols are critical when handling this compound in acid-sensitive reactions?

Methodological Answer:

Q. How does the ethynyl group’s electronic nature modulate boron’s Lewis acidity?

Methodological Answer: The electron-withdrawing ethynyl group increases boron’s electrophilicity, enhancing its reactivity in cross-couplings. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。